Journal Name:Journal of Nanostructure in Chemistry
Journal ISSN:2008-9244
IF:10.1
Journal Website:https://www.springer.com/journal/40097
Year of Origin:2013
Publisher:Springer Nature
Number of Articles Per Year:0
Publishing Cycle:季刊
OA or Not:Not
Journal of Nanostructure in Chemistry ( IF 10.1 ) Pub Date: 2023-05-18 , DOI:
10.1109/tcpmt.2023.3277597
This letter reports the quality factor (
$Q$
-factor) of a fused silica planar frame resonator (PFR). The PFR is an axisymmetric structure composed of a beam head, a bridge, two wings, two longitudinal beams, and a supporting tail. Fused silica PFR with a 6 mm beam length is chemically etched from a 500-
$\mu \text{m}$
-thick silica glass wafer. The resonant frequency of the flexural mode is measured to be 9654 Hz and the $Q$
-factor as high as 1.13 million is acquired by the ringdown method. The $Q$
-factor of the PFR has the potential for further improvement with structural design and fabrication optimization.
Journal of Nanostructure in Chemistry ( IF 10.1 ) Pub Date: 2023-05-15 , DOI:
10.1109/tcpmt.2023.3276317
Conductive foams are widely used in the signal return path. Exposure to harsh environments may lead to connection degradation in these foams, which may affect the signal quality of electronic devices. It is of great significance to study the high-frequency electrical and electromagnetic characteristics of degraded foams. In the present work, the impact of such degradation on high-frequency behavior was studied using model analysis and experimental testing. Based on the size and material, the electromagnetic field models of both the circuit board with complete ground conductor and the circuit board with undegraded or degraded conductive foam as part of return path were developed. Using the transmission line theory, the corresponding distributed parameter circuit models for the above three types of circuit boards were also developed. The high-frequency characteristics of degraded conductive foams were evaluated by the $S$
-parameter. The results obtained by model simulations are validated using experimental tests. In addition, the influence of the area between degraded foam and ground conductor on high-frequency characteristics was also investigated from the perspectives of both model simulation and experimental testing. The results of this investigation provide a better understanding of the influence of conductive foam degradation on high-frequency behavior and theoretical support for identifying failure features in fault diagnosis.
Journal of Nanostructure in Chemistry ( IF 10.1 ) Pub Date: 2023-02-27 , DOI:
10.1109/tcpmt.2023.3249574
Improved manufacturing methodology of ceramic-thermoplastic composite feedstock filaments using solvent-assisted dispersion is presented with one of the highest reported ceramic particle filler volume concentration of 50%. Relative permittivity values up to 12.35 along with a low loss tangent of 0.003 have been achieved for newly developed feedstock filaments. They have been employed for fused deposition modeling (FDM) of test specimens for the characterization of complex permittivity, which exhibited dielectric loss tangent in the range of 0.001–0.007 at frequencies ranging from 4 to 12 GHz. This is on par with that of the best microwave laminates. Also, surfactant-assisted ball milling was used to downsize ceramic fillers, while simultaneously applying a surface treatment by a strategically chosen surfactant to improve the interfaces between organic matrix and inorganic particles. The effect of the surfactant surface treatment on the dielectric and loss properties of the composite feedstock materials has been explored, which is compared with analytical model predictions. Two 40-mm-long dielectric rod waveguides (DWGs) were 3-D printed by using an in-house developed composite filament and a commercial counterpart. The former exhibited a much lower attenuation of 0.012 dB/mm as compared to 0.038 dB/mm shown by the latter. Measurements were compared to 3-D electromagnetic (EM) simulation results to extract effective permittivity of DWG fabricated by FDM printing using in-house developed composite feedstock filament, which agrees very well with measured permittivity values.
Journal of Nanostructure in Chemistry ( IF 10.1 ) Pub Date: 2023-02-27 , DOI:
10.1109/tcpmt.2023.3249193
Solder joint inspection (SJI) is a critical process in the production of printed circuit boards (PCBs). Detection of solder errors during SJI is quite challenging as the solder joints have very small sizes and can take various shapes. In this study, we first show that solders have low feature diversity and that the SJI can be carried out as a fine-grained image classification (FGIC) task that focuses on hard-to-distinguish object classes. To improve the fine-grained classification accuracy, penalizing confident model predictions by maximizing entropy was found useful in the literature. In line with this information, we propose using the $\alpha $
-skew Jensen–Shannon divergence (
$\alpha $
-JS) for penalizing the confidence in model predictions. We compare the $\alpha $
-JS regularization with both existing entropy-regularization-based methods and the methods based on the attention mechanism, segmentation techniques, transformer models, and specific loss functions for FGIC tasks. We show that the proposed approach achieves the highest F1-score and competitive accuracy for different models in the fine-grained solder joint classification task. Finally, we visualize the activation maps and show that with entropy regularization, more precise class-discriminative regions are localized, which are also more resilient to noise. The code is available at https://github.com/furkanulger/SJI-entropy-reg
.
Journal of Nanostructure in Chemistry ( IF 10.1 ) Pub Date: 2023-02-03 , DOI:
10.1109/tcpmt.2023.3242235
To achieveefficient thermal management with the increase in the heat flux of radio frequency (RF) microsystems, an embedded micro pin-fin flow boiling cooling RF silicon interposer was looked into. Since through-silicon via (TSV) arrays have to be constructed through micro pin-fin pillars, the cooling cavity architecture of uneven micro pin-fin arrays is defined by the TSVs’ distribution in a $4\times $ 4 RF transceiver/receiver (TR) array package. Based on the validation of a flow boiling visualization, the hydro-thermodynamic behaviors of a triangular micro pin-fin geometry might allow the detachment time of the quickest nucleation boiling bubbles. Comprehensively considering the functioning stability (single-phase flow or two-phase flow at 100 mL/min) and temperature uniformity (less than ±4.45 °C), the optimized regular (28.8 W/400 W/cm2 heat flux) and shock (64.8 W/900 W/cm2 heat flux) modes could be dependably operated for the embedded cooling RF silicon interposer to serve the RF microsystem. In addition, the analytical solutions on the wrapped TSV RF signal (4–40 GHz) vertical transmission showed good agreement (less than 0.08 dB, 0.152 variance) with the measurements. Overall, the demonstrated thermal–electric codesign verification process in this study can be applied to the embedded cooling packages used in high-power RF devices.
Journal of Nanostructure in Chemistry ( IF 10.1 ) Pub Date: 2023-05-01 , DOI:
10.1109/tcpmt.2023.3272022
In board-level routing, ordered escape routing (OER) becomes a key problem. In this article, given a set of escape pins inside a pin array, a set of available boundaries, and the capacity constraint between two adjacent pins, an efficient algorithm can be proposed to solve the routing problem in OER under capacity constraints. First, based on the mapping process of the detouring paths of the untangled nets in one-sided net untangling, the routability-driven pins of the untangled nets can be assigned onto feasible positions and the target pins of the escape nets can be assigned on some available boundaries. Furthermore, based on the assignment of the routability-driven detouring paths with the capacity consideration, the global wires of the escape nets in a pin array can be assigned in single-layer global routing and the routing paths of the escape nets in a pin array can be assigned in single-layer detailed routing. Compared with Luo’s satisfiability (SAT)-based algorithm, Jiao’s flow-based algorithm, and Yan’s heuristic algorithm for the six tested examples with capacity as 1, our proposed algorithm can obtain the same 100% routability of the escape nets. Compared with Yan’s heuristic algorithm for the other six tested examples with capacity as 2, our proposed algorithm can use reasonable CPU time to improve 1.9% of the total length of the routed escape nets and 0.25% of routability of the routed escape nets on the achievement of the 100% routability on the average.
Journal of Nanostructure in Chemistry ( IF 10.1 ) Pub Date: 2023-04-10 , DOI:
10.1109/tcpmt.2023.3265706
In this article, a low-cost solution to tackle the problem of electromagnetic interference (EMI) is proposed for shield packaging industry. The absorber consists of a circularly shaped frequency selective surface (FSS)-based structure engraved on an acrylic sheet. Each unit cell of the absorber structure is filled with plaster of Paris (POP) as a dielectric material backed with a copper foil acting as ground plane. The top of this FSS-based structure is covered with a thin sheet of acrylic sheet. The periodicity of the unit cell is $0.4\lambda _{0}$
, and the thickness of the absorber is only $0.12\lambda _{0}$
, where $\lambda _{0}$ is the wavelength of free space at the lowest absorbing frequency. A polarization-independent behavior of the absorber is depicted up to 45° angles of incidence. A detailed parametric study is carried out on high-frequency structure simulator (HFSS) simulation tool, and a prototype model is developed. Finally, the simulated result is verified with measured results, which shows a good agreement between the two. It is found that the proposed absorber structure provides a viable solution for absorbing the EMI at $X$
-band.
Journal of Nanostructure in Chemistry ( IF 10.1 ) Pub Date: 2023-04-05 , DOI:
10.1109/tcpmt.2023.3264520
This article presents a power, performance, area, and cost (PPAC) analysis for large-scale 3-D processor designs based on face-to-face wafer-to-wafer (W2W) and collective die-to-wafer (Co-D2W) bonding technologies. From evaluating our cost model on a comprehensive portfolio of technology nodes, we investigate a typically disregarded opportunity in 3-D through diverse computer-age statistical methods: area savings due to buffer savings and better routability, offering unforeseen, and considerable cost savings. We explore the viability of this factor with the feedback of a state-of-the-art 3-D memory-on-logic implementation flow. We show how this affects the PPAC of full-chip GDS implementations of a large-scale manycore processor design. Experiments show that our memory-on-logic 3-D implementation offers 7% silicon area savings, resulting in a 53.5% footprint reduction. We also obtained a 40% power-performance-cost improvement compared with the 2-D counterparts.
Journal of Nanostructure in Chemistry ( IF 10.1 ) Pub Date: 2023-05-29 , DOI:
10.1109/tcpmt.2023.3281199
The interconnections and chips of the internal components of electronic devices need to be protected to prevent damage during shipping, handling, and daily use. This article studied an investigation into the abilities of foam as an outer packaging material to protect the detector device. This detector device is required to withstand a high-speed impact, 30 mph, and to avoid moisture damage. The finite element model of foam was validated by a compression experiment. The prediction simulation of foam samples was performed by using the validated foam model to obtain the correct stress-strain properties of foam samples. Different shapes, textures, and designs of foam outer packaging were investigated, which include tennis ball shape versus hockey puck shape, inner dimple texture versus outer pimple texture, and monotonic foam layer versus double foam layers. The different foam material combinations of packaging were also compared by using the predicted stress-strain properties of foam in ANSYS/LS-DYNA to study the effect on reducing the out-of-plane deformation of the printed circuit board (PCB).
Journal of Nanostructure in Chemistry ( IF 10.1 ) Pub Date: 2023-05-18 , DOI:
10.1109/tcpmt.2023.3277513
The mechanisms of the formation of nanotwinned structures have recently attracted attention due to the advantageous properties of the structures. This article describes the microstructural evolution of (111)-oriented nanotwins into huge (200)-oriented grains with grain sizes exceeding the film thickness. The results reveal that the initiation temperature for abnormal grain growth can be improved to nearly 300 °C by altering the microstructure of the nt-Ag films with the application of substrate bias during deposition. Densification of the nt-Ag films by substrate bias reduces the number of fine equiaxed grains in the transition layer and hence reduces the overall grain boundary energy of the nt-Ag film. The lower number of discontinuities that form within the nanotwinned layer retards the lateral growth of the columnar grains. The combination of the effects is conducive to the thermal stability of Ag nanotwinned films, implying promising future applications in microelectronics.
Supplementary Information
Self Citation Rate | H-index | SCI Inclusion Status | PubMed Central (PML) |
---|---|---|---|
0 | Not |
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